molecular formula C12H14N4O5S B12581514 Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- CAS No. 642954-57-2

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-

Cat. No.: B12581514
CAS No.: 642954-57-2
M. Wt: 326.33 g/mol
InChI Key: GLAOLXXZDHCPGS-UHFFFAOYSA-N
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Description

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is a substituted benzamide derivative characterized by a 3,5-dinitro-substituted benzene ring and a diethylamino thioxomethyl (-N-(C=S)N(CH₂CH₃)₂) group attached to the amide nitrogen. This compound belongs to a class of thiourea derivatives, which are notable for their diverse biological activities, including antimicrobial properties . The electron-withdrawing nitro groups at the 3,5-positions of the benzene ring likely enhance electrophilic reactivity and influence interactions with biological targets, while the thioxo (C=S) moiety may improve hydrogen-bonding capacity and metabolic stability.

Structural studies of similar compounds (e.g., N-[(arylamino)thioxomethyl] derivatives) suggest that the diethylamino group contributes to solubility in organic solvents and modulates lipophilicity, which is critical for membrane penetration in antimicrobial applications . The molecular formula of this compound is inferred as C₁₂H₁₅N₅O₄S, with a molecular weight of approximately 349.35 g/mol (calculated based on analogous structures).

Properties

CAS No.

642954-57-2

Molecular Formula

C12H14N4O5S

Molecular Weight

326.33 g/mol

IUPAC Name

N-(diethylcarbamothioyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C12H14N4O5S/c1-3-14(4-2)12(22)13-11(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,13,17,22)

InChI Key

GLAOLXXZDHCPGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- typically involves the acylation of the corresponding S-dialkylthiocarbamoyl-substituted sulfenamides. This process is followed by cyclization with dehydration in a strong acidic medium . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, hydroxylated derivatives, and substituted benzamides. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • Recent studies have highlighted the role of benzamide derivatives in inhibiting key enzymes involved in neurodegenerative diseases. For example, compounds similar to benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- have been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are targets for Alzheimer's disease treatment .
    • Case Study : A study published in MDPI demonstrated that certain benzamide derivatives exhibited IC₅₀ values in the low micromolar range against AChE, indicating their potential as therapeutic agents .
  • Antifungal Activity :
    • Benzamide derivatives have been noted for their antifungal properties. Research has shown that these compounds can effectively combat various fungal pathogens, making them valuable in agricultural applications .
    • Case Study : In a pharmacological evaluation, a specific benzamide analogue was identified as having significant antifungal activity against Candida species, suggesting its potential use in treating fungal infections .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- make it a candidate for developing novel agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.
    • Research Insight : Recent patents describe methods for formulating high-load agricultural products that incorporate benzamide derivatives as active ingredients, enhancing their efficacy against pests while minimizing environmental impact .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryEnzyme InhibitionEffective against AChE and BACE1 (IC₅₀ values < 10 µM)
Antifungal ActivitySignificant antifungal effects against Candida
AgrochemicalsPesticide DevelopmentFormulations utilizing benzamide derivatives for pest control

Mechanism of Action

The mechanism of action of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential bacterial enzymes, thereby disrupting their metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Nitro vs. Chloro Groups: The target compound’s 3,5-dinitro groups differ from the 3,5-dichloro substituents in N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide. Nitro groups are stronger electron-withdrawing groups, which may enhance electrophilic interactions with microbial enzymes compared to chloro substituents. This distinction correlates with the target compound’s broader antimicrobial spectrum .
  • Thioxomethyl vs.

Molecular Weight and Solubility

  • The diethylamino thioxomethyl group in the target compound increases its molecular weight (~349 g/mol) compared to simpler analogs like N-(1-methylpropyl)-3,5-dinitrobenzamide (267 g/mol). Higher molecular weight may reduce aqueous solubility but enhance lipid membrane penetration, favoring antimicrobial efficacy .

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is particularly noteworthy for its potential therapeutic applications, especially in treating tuberculosis and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties and other pharmacological effects.

1. Antitubercular Activity

Recent studies have highlighted the effectiveness of benzamide derivatives as anti-tubercular agents. Specifically, compounds derived from the 3,5-dinitrobenzamide scaffold have shown promising results against Mycobacterium tuberculosis (M. tuberculosis).

1.1 In Vitro Activity Against M. tuberculosis

A study identified several N-benzyl 3,5-dinitrobenzamides with potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were remarkably low:

CompoundMIC (μg/mL)Activity Type
D50.0625Drug-susceptible strain
D6<0.016Multidrug-resistant strain
D7<0.125Multidrug-resistant strain
D12<0.125Multidrug-resistant strain

Compound D6 was noted for its favorable pharmacokinetic profile and safety, suggesting it as a lead candidate for further development in antitubercular drug discovery .

2. Neuroprotective and Cognitive Enhancing Properties

Benzamide derivatives have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease.

2.1 Anti-Alzheimer Activity

Research has shown that certain benzamide compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. For instance, compounds with a benzamide core demonstrated varying levels of AChE inhibition:

CompoundIC50 (μM)Activity Type
Compound A0.046AChE Inhibitor
Compound B1.83AChE Inhibitor
Compound C9.01BACE1 Inhibitor

These findings indicate that modifications to the benzamide structure can enhance its efficacy against neurodegenerative diseases .

3. Other Biological Activities

In addition to their antitubercular and neuroprotective effects, benzamide derivatives have been evaluated for various other biological activities:

3.1 Anti-Fatigue and Urease Inhibition

Several studies have reported that benzamide derivatives possess anti-fatigue properties and can inhibit urease activity:

  • Anti-Fatigue Activity: Compounds showed improved swimming times in fatigue models compared to controls.
  • Urease Inhibition: Compound 3a exhibited an IC50 of 4.51 μM, indicating strong urease inhibitory activity.

These activities suggest potential applications in treating metabolic disorders and enhancing physical performance .

3.2 Antioxidant Activity

The antioxidant capacity of benzamide derivatives was assessed using the DPPH radical scavenging method. While some compounds showed moderate activity, overall results indicated limited antioxidant potential compared to other classes of compounds .

4. Conclusion

The compound Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- demonstrates significant biological activity across various domains, particularly as an anti-tubercular agent and a potential treatment for neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies suggest that further modifications could enhance its pharmacological profiles.

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